4,7-Difluoroindole Demonstrates Superior Antiviral Activity Compared to 5,7-Difluoroindole in a SARS-CoV-2 Mpro Inhibitor Scaffold
In a study optimizing P3 site moieties of a SARS-CoV-2 main protease (Mpro) inhibitor, the 4,7-difluoroindole-containing derivative (Compound 25h) exhibited markedly superior antiviral activity compared to its 5,7-difluoroindole analog (Compound 25g) [1].
| Evidence Dimension | Antiviral Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.037 μM (Compound 25h with 4,7-difluoroindole moiety) |
| Comparator Or Baseline | EC50 = 0.23 μM (Compound 25g with 5,7-difluoroindole moiety) |
| Quantified Difference | ~6.2-fold more potent (0.23 μM / 0.037 μM) |
| Conditions | SARS-CoV-2 infected VeroE6/TMPRSS2 cells |
Why This Matters
This >6-fold increase in potency directly quantifies the biological advantage of the 4,7-substitution pattern over the 5,7-pattern, making 4,7-difluoro-1H-indole a non-negotiable starting material for this high-value antiviral chemotype.
- [1] Tsuji, K., et al. (2022). Potent and biostable inhibitors of the main protease of SARS-CoV-2. iScience, 25(11), 105365. Table 1. View Source
